1-acetyl-6-fluoro-1H-indol-3-yl acetate

描述

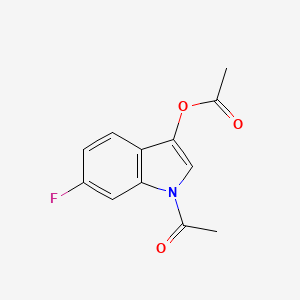

Structure

2D Structure

属性

IUPAC Name |

(1-acetyl-6-fluoroindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZQZARUXJLROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=C(C=C2)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238348 | |

| Record name | 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3798-90-1 | |

| Record name | 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3798-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Conditions

A highly efficient and rapid method employs microwave-assisted cyclization of 2-[(carboxymethyl)amino]benzoic acids to yield 1-acetyl-1H-indol-3-yl acetates and derivatives, including fluorinated analogues.

- Starting Material: 2-[(carboxymethyl)amino]benzoic acid derivatives (with fluorine substitution at the 6-position)

- Reagents: Acetic anhydride (approx. 59 equivalents), triethylamine (3 equivalents), sodium acetate (for cyclization)

- Procedure: The mixture is sonicated briefly (0.25 min) for uniform mixing, then irradiated under microwave conditions at 80 °C, 300 W power for 1 minute.

- Yields: 34–71% depending on substituents and reaction scale.

This method offers a rapid, facile, and efficient route compared to traditional reflux methods, reducing reaction times from hours to minutes and improving yields for a range of indole derivatives.

Advantages

- Short reaction time (minutes)

- Good to moderate yields (up to 71%)

- Applicability to various substituted benzoic acids, including fluorinated derivatives

- Minimal purification steps due to cleaner reaction profiles

Representative Data Table

| Parameter | Condition/Value |

|---|---|

| Starting material | 2-[(carboxymethyl)amino]benzoic acid (6-fluoro substituted) |

| Acetic anhydride | 59 equivalents |

| Triethylamine | 3 equivalents |

| Microwave power | 300 W |

| Temperature | 80 °C |

| Irradiation time | 1 minute |

| Yield range | 34–71% |

Source: Parshotam et al., University of Reading research

Classical Cyclization and Acetylation

An alternative traditional approach involves:

- Step 1: Condensation of 2-chlorobenzoic acid derivatives (fluorinated at the 6-position) with glycine to form 2-[(carboxymethyl)amino]benzoic acids.

- Step 2: Cyclization using sodium acetate and acetic anhydride under reflux conditions to afford the indol-3-yl acetates.

- Yields: Broadly range from 5% to 68%, often lower than microwave-assisted methods.

This method is more time-consuming and may require longer reflux times and more extensive purification.

Additional Synthetic Notes

- Purification: Products are typically purified by column chromatography using silica gel or preparative HPLC with acetonitrile and 0.1% formic acid as eluents.

- Analytical Monitoring: TLC under UV light (254 nm) is used to monitor reaction progress.

- Reaction Scale: Reactions have been performed on millimolar to gram scales with reproducible yields.

- Alternative Bases: Sodium carbonate or sodium acetate can be used to facilitate ring closure and acetylation.

- Microwave Advantages: Microwave irradiation enhances reaction rates and can improve yields by minimizing side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted cyclization | 2-[(carboxymethyl)amino]benzoic acid (6-F substituted) | Acetic anhydride, triethylamine | 80 °C, 1 min, 300 W microwave | 34–71 | Rapid, efficient, clean reaction |

| Classical reflux cyclization | 2-chlorobenzoic acid derivatives (6-F substituted) | Sodium acetate, acetic anhydride | Reflux, hours | 5–68 | Longer reaction time, lower yield |

| Condensation + cyclization | 6-fluoroanthranilic acid + glycine | Sodium acetate, acetic anhydride | Reflux or microwave | Moderate | Multi-step, fluorine introduced early |

Research Findings and Practical Considerations

- Microwave-assisted synthesis is currently the most efficient method for preparing this compound, significantly reducing reaction times and improving yields.

- The choice of fluorinated starting materials is critical to ensure regioselective substitution and to maintain the integrity of the fluorine atom throughout synthesis.

- Reaction parameters such as microwave power, temperature, and reagent equivalents must be optimized for scale-up.

- Purification methods must be adapted to the specific derivative to achieve high purity suitable for further applications.

化学反应分析

Types of Reactions

1-acetyl-6-fluoro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding alcohols or amines.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted indole derivatives.

科学研究应用

Medicinal Chemistry

1-Acetyl-6-fluoro-1H-indol-3-yl acetate has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it exhibits activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species such as Candida .

Case Study: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Pharmacology

Research indicates that derivatives of indole compounds, including this compound, may interact with multiple biological targets, leading to various therapeutic effects. This compound has been studied for its potential in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines .

Case Study: Anti-inflammatory Properties

In vitro studies showed that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Material Science

The unique properties of this compound make it a candidate for use in developing new materials. Its chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Application Example

Researchers have explored using this compound as a precursor in synthesizing polymers with enhanced electrical conductivity and thermal stability, which could be beneficial for electronic applications .

作用机制

The mechanism of action of 1-acetyl-6-fluoro-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Derivatives: Fluorine vs. Chlorine vs. Bromine

1-Acetyl-6-chloro-1H-indol-3-yl Acetate (ACIA)

- CAS : 108761-33-7

- Molecular Formula: C₁₂H₁₀ClNO₃

- Molecular Weight : 251.66 g/mol

- Key Differences : Chlorine substituent at position 6 (vs. fluorine in the target compound).

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl Acetate

- Key Differences : Dual halogen substitution (bromo at position 5, chloro at position 6).

- Implications: The presence of bromine (a heavy halogen) could increase molecular polarizability and alter binding interactions in biological targets. Limited data on applications, but dual halogenation may enhance stability or specificity in chemical reactions .

Functional Group Variations: Acetate vs. Acetic Acid

6-Fluoroindole-3-Acetic Acid

- CAS : 443-75-4

- Molecular Formula: C₁₀H₈FNO₂

- Molecular Weight : 193.17 g/mol

- Key Differences : Acetic acid group at position 3 (vs. acetylated acetate in the target compound).

- Reported melting point: 159–163°C; density: 1.446 g/cm³ .

Nitro-Substituted Analog

1-Acetyl-6-nitro-1H-indol-3-yl Acetate

- CAS : 108669-74-5

- Molecular Formula : C₁₂H₁₀N₂O₅

- Molecular Weight : 262.22 g/mol

- Key Differences : Nitro group at position 6 (vs. fluorine).

- Implications: The nitro group’s strong electron-withdrawing nature may reduce electron density in the indole ring, altering reactivity in electrophilic substitution reactions.

Discussion of Substituent Effects

Electronic and Steric Influences

- Chlorine/Bromine : Larger halogens increase steric bulk and lipophilicity, which may improve binding to hydrophobic protein pockets.

- Nitro Group : Strong electron withdrawal may reduce aromatic ring reactivity but increase susceptibility to reduction reactions.

生物活性

Overview

1-acetyl-6-fluoro-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, characterized by an acetyl group at the first position, a fluoro group at the sixth position, and an acetate group at the third position of the indole ring. This unique structure suggests potential for diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets and influence biochemical pathways. Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, leading to significant alterations in cellular processes.

Targeting Mechanisms

- Receptor Binding : The compound may interact with receptors involved in inflammation and cancer progression.

- Biochemical Pathways : It is suggested that the compound influences pathways related to cell proliferation and apoptosis.

Antiviral Activity

Studies have indicated that this compound exhibits antiviral properties. In vitro assays demonstrated that it can inhibit viral replication in certain models, potentially through interference with viral entry or replication mechanisms .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-acetyl-6-chloro-1H-indol-3-yl acetate | Chlorine substituent | Antiviral, anticancer |

| 1-acetyl-6-bromo-1H-indol-3-yl acetate | Bromine substituent | Antimicrobial |

| 1-acetyl-6-methyl-1H-indol-3-yl acetate | Methyl substituent | Anti-inflammatory |

The presence of different halogen groups (fluoro, chloro, bromo) significantly influences the compound's reactivity and biological properties.

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound against oxaliplatin-resistant metastatic colorectal cancer (mCRC). The results showed that this compound exhibited potent cytotoxicity against resistant cell lines, outperforming standard therapies and indicating a potential for use in resistant cancer cases .

In Vivo Studies

In vivo experiments have also been conducted to assess the anti-inflammatory effects of this compound. Results indicated significant reductions in inflammatory markers in animal models treated with this compound .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-acetyl-6-fluoro-1H-indol-3-yl acetate, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from 6-fluoroindole derivatives. A plausible route includes:

Fluorination : Introduce fluorine at the 6-position of indole via electrophilic substitution using Selectfluor® or similar reagents .

Acetylation : Protect the indole nitrogen using acetic anhydride under reflux conditions (e.g., 80°C, 12 hours) .

Esterification : React the 3-hydroxyl group with acetyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .

- Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm acetyl (δ ~2.3 ppm for CH₃) and fluoroindole signals (δ ~7.2–8.1 ppm for aromatic protons).

- FT-IR : Validate ester C=O (~1740 cm⁻¹) and acetyl groups (~1680 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- GC-MS : Confirm molecular ion peaks (expected m/z: 249.2 [M⁺]) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., acetyl chloride).

- First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine increases the indole ring’s electrophilicity, enhancing Suzuki-Miyaura coupling at the 2- or 4-positions. Use Pd(PPh₃)₄ (5 mol%) and aryl boronic acids in DMF/H₂O (3:1) at 80°C .

- Steric Considerations : The 6-fluoro group may hinder reactivity at adjacent positions; optimize ligand choice (e.g., XPhos) for bulky substrates.

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across cell lines)?

- Methodological Answer :

- Standardization :

- Use consistent cell lines (e.g., MCF-7 for anticancer assays) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂).

- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic Studies :

- Perform kinase profiling or proteomics to identify off-target effects.

- Compare fluorinated vs. non-fluorinated analogs to isolate substituent-specific activity .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4NY4).

- Parameters : Set grid boxes around the heme center (20 ų) and validate binding poses with MD simulations (NAMD, 50 ns).

- Metabolism Prediction : SwissADME or Schrödinger’s QikProp to estimate metabolic stability and potential metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。